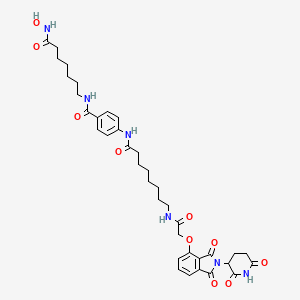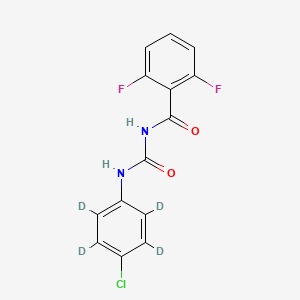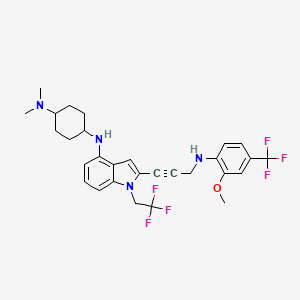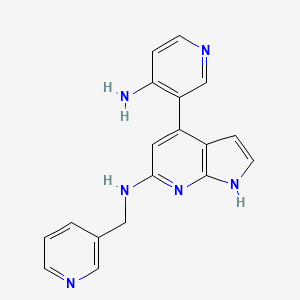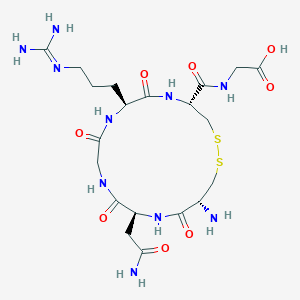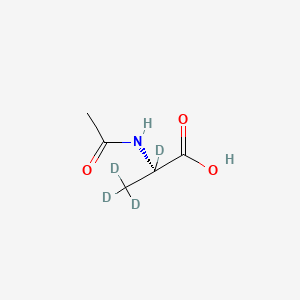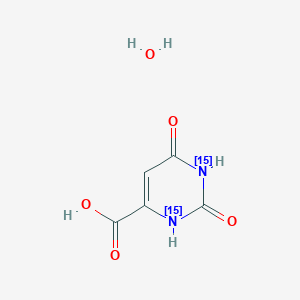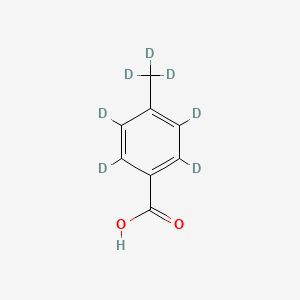
p-Toluic acid-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Toluic acid-d7: (4-Methylbenzoic acid-d7) is a deuterium-labeled derivative of p-Toluic acid. It is a substituted benzoic acid with the molecular formula C8HD7O2 and a molecular weight of 143.19 g/mol . This compound is primarily used in scientific research as a stable isotope-labeled compound, which is valuable for tracing and quantifying chemical reactions and metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: p-Toluic acid-d7 can be synthesized through the deuteration of p-Toluic acid. One common method involves the oxidation of p-cymene with nitric acid, followed by deuterium exchange reactions . The reaction conditions typically include:
Oxidation: p-Cymene is oxidized using concentrated nitric acid at elevated temperatures.
Deuterium Exchange: The resulting p-Toluic acid undergoes deuterium exchange in the presence of deuterium oxide (D2O) or other deuterium sources.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high isotopic purity and chemical purity .
Analyse Des Réactions Chimiques
Types of Reactions: p-Toluic acid-d7 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to p-tolualdehyde-d7 or p-tolyl alcohol-d7.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sulfuric acid (H2SO4) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Terephthalic acid-d4.
Reduction: p-Tolualdehyde-d7, p-Tolyl alcohol-d7.
Substitution: p-Nitrotoluic acid-d7, p-Bromotoluic acid-d7.
Applications De Recherche Scientifique
p-Toluic acid-d7 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of p-Toluic acid-d7 primarily involves its role as a stable isotope-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering the rate of metabolic reactions. This is due to the kinetic isotope effect, where the presence of deuterium slows down the rate of chemical reactions involving hydrogen atoms . This property makes this compound valuable in studying metabolic pathways and drug metabolism .
Comparaison Avec Des Composés Similaires
p-Toluic acid (4-Methylbenzoic acid): The non-deuterated form of p-Toluic acid-d7.
o-Toluic acid (2-Methylbenzoic acid): An isomer of p-Toluic acid with the methyl group in the ortho position.
m-Toluic acid (3-Methylbenzoic acid): An isomer of p-Toluic acid with the methyl group in the meta position.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantifying chemical reactions and metabolic pathways. The presence of deuterium can also influence the pharmacokinetic and metabolic profiles of compounds, making it a valuable tool in drug development and metabolic studies .
Propriétés
Formule moléculaire |
C8H8O2 |
|---|---|
Poids moléculaire |
143.19 g/mol |
Nom IUPAC |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzoic acid |
InChI |
InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D |
Clé InChI |
LPNBBFKOUUSUDB-AAYPNNLASA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


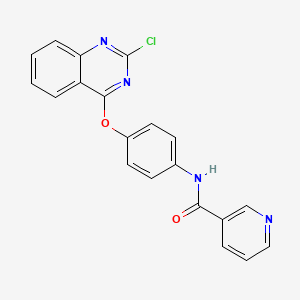
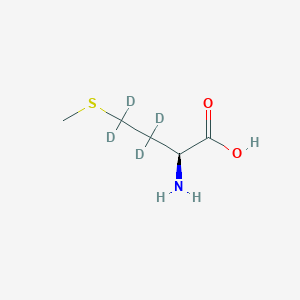
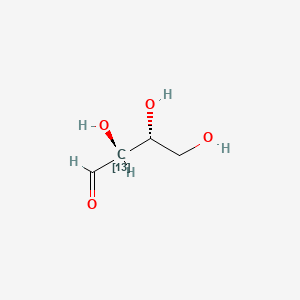
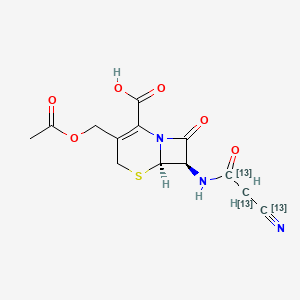
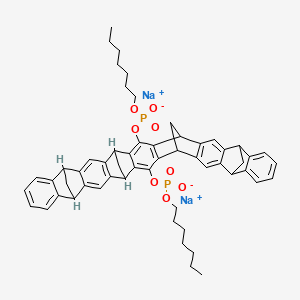
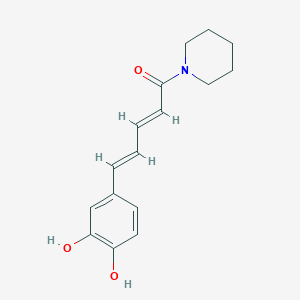
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)
